molecular formula C17H15N3O3S B2611811 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 872723-56-3

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2611811
CAS No.: 872723-56-3
M. Wt: 341.39
InChI Key: MHFQTWUHLSZKJZ-UHFFFAOYSA-N
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Description

2-{[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a pyridazine derivative featuring a sulfanyl-acetamide backbone. Its structure comprises:

  • Pyridazine core: Substituted at the 6-position with a furan-2-yl group and at the 3-position with a sulfanyl linkage.
  • Acetamide moiety: The sulfur atom bridges the pyridazine ring to the acetamide group, which is further substituted with a 4-methoxyphenyl group at the nitrogen atom.

This compound is hypothesized to exhibit biological activities common to pyridazine derivatives, such as antifungal, antibacterial, or enzyme inhibitory properties, based on structural analogs . Its synthesis likely involves nucleophilic substitution reactions to introduce the sulfanyl group and condensation steps to attach the furan and methoxyphenyl substituents .

Properties

IUPAC Name

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-13-6-4-12(5-7-13)18-16(21)11-24-17-9-8-14(19-20-17)15-3-2-10-23-15/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFQTWUHLSZKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . The reaction conditions often require the use of solvents such as ethanol or benzene and may involve heating under reflux .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment could enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyridazines and related compounds.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors involved in inflammatory and oxidative stress pathways. The exact molecular targets and pathways are still under investigation, but the presence of the pyridazine and furan rings suggests potential interactions with various biological macromolecules .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Furan vs. Benzylpiperidine/Phenylpiperazine : The target’s furan group introduces a heteroaromatic ring, likely influencing electronic properties and steric bulk compared to bulkier substituents like benzylpiperidine in Compound 18 .
  • Methoxyphenyl Group : Present in all listed compounds, this group is associated with enhanced metabolic stability and bioavailability in related acetamide derivatives .

Functional Group Variations: Acetamide vs. Nitro Substituents: Compound 33’s 5-nitrofuran group may enhance reactivity but reduce solubility compared to the target’s unsubstituted furan .

Biological Activity

The compound 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The structural formula of the compound includes a pyridazine ring fused with a furan ring and linked to an acetamide group, contributing to its unique chemical properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer applications. Below are key findings from various studies:

Antimicrobial Activity

  • Bactericidal Properties : The compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis, indicating its potential as an antibacterial agent .
  • Biofilm Inhibition : It also demonstrated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and other strains, with minimum biofilm inhibitory concentrations (MBICs) reported as low as 31.108 μg/mL .
  • Mechanism of Action : The mechanism involves the inhibition of protein synthesis pathways, nucleic acid synthesis, and peptidoglycan production, which are crucial for bacterial survival .

Antifungal Activity

The compound has shown antifungal properties as well, with activity against Candida species, although its efficacy was comparatively lower than its antibacterial effects .

Case Studies

  • In Vitro Studies : In controlled laboratory settings, the compound was tested against various microbial strains. Results indicated that it outperformed several conventional antibiotics in terms of both antimicrobial efficacy and biofilm disruption capabilities .
  • Structure-Activity Relationship (SAR) : Studies have explored the relationship between the chemical structure of the compound and its biological activity, highlighting that modifications in substituents can significantly influence its potency .

Data Tables

Biological Activity Tested Microorganisms MIC (μM) MBIC (μg/mL)
AntibacterialStaphylococcus aureus15.625 - 62.562.216 - 124.432
Enterococcus faecalis62.5 - 12531.108 - 62.216
AntifungalCandida albicansVariesNot specified

The exact mechanism by which this compound exerts its biological effects is still under investigation but is believed to involve:

  • Enzyme Inhibition : Targeting enzymes critical for bacterial cell wall synthesis.
  • Quorum Sensing Interference : Disrupting communication among bacterial populations, thereby inhibiting biofilm formation .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

A robust synthetic route should prioritize regioselective coupling of the pyridazine and furan moieties, followed by sulfanyl-acetamide bond formation. Multi-step approaches may involve:

  • Step 1 : Functionalization of pyridazin-3-yl intermediates with furan-2-yl groups via Suzuki-Miyaura cross-coupling (optimize Pd catalysts and base conditions) .
  • Step 2 : Thiolation of the pyridazine core using mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃/DMF) .
  • Step 3 : Amide coupling with 4-methoxyaniline via EDC/HOBt activation .
    Characterization at each step using HPLC, NMR, and HRMS is critical to confirm intermediate purity .

Q. Which spectroscopic and analytical methods are critical for confirming the compound’s structure?

  • ¹H/¹³C NMR : Assign peaks for the furan (δ 6.3–7.4 ppm), pyridazine (δ 8.0–9.2 ppm), and methoxy groups (δ 3.8 ppm). Compare with computed spectra from PubChem data .
  • X-ray crystallography : Resolve ambiguities in sulfanyl-acetamide bond geometry and planarity of the pyridazine-furan system .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ and fragment patterns (e.g., cleavage at the sulfanyl group) .

Q. How can researchers assess the compound’s purity and identity during synthesis?

  • HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile/water) to monitor impurities (<1% threshold) .
  • Elemental analysis : Validate %C, %H, %N against theoretical values (deviation <0.3%) .
  • Thermogravimetric analysis (TGA) : Detect solvent residues or decomposition during purification .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Computational design : Apply ICReDD’s quantum chemical reaction path searches to identify energy barriers in sulfanyl-acetamide coupling. Adjust solvent polarity (e.g., switch from DMF to THF) to stabilize transition states .
  • Catalyst screening : Test Pd-XPhos for cross-coupling efficiency (>90% yield) and reduced side-product formation .
  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., thiolation) to improve heat dissipation and scalability .

Q. How can contradictions in crystallographic data (e.g., bond angles vs. computational models) be resolved?

  • Torsion angle analysis : Compare experimental X-ray data (e.g., O1—N1—C3—C2 torsion = -16.7°) with DFT-optimized geometries (B3LYP/6-311+G(d,p)). Discrepancies >5° may indicate crystal packing effects .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C—H⋯O hydrogen bonds) that distort bond angles in the solid state .

Q. What strategies mitigate hazards when handling reactive intermediates (e.g., thiols)?

  • In situ quenching : Add tert-butyl hydroperoxide to oxidize residual thiols post-reaction, reducing toxicity risks .
  • Glovebox/N₂ atmosphere : Prevent disulfide formation during sulfanyl-acetamide coupling .
  • Microscale experimentation : Use <100 mg batches for initial trials to limit exposure .

Q. Which computational methods predict the compound’s reactivity in biological systems?

  • Molecular docking : Simulate binding to target proteins (e.g., kinase domains) using AutoDock Vina. Validate with MD simulations (NAMD, 100 ns) to assess binding stability .
  • ADMET prediction : Use SwissADME to evaluate logP (target: 2–3), CYP450 inhibition, and BBB permeability .
  • QM/MM hybrid models : Study sulfanyl group nucleophilicity in enzymatic environments (e.g., glutathione transferases) .

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